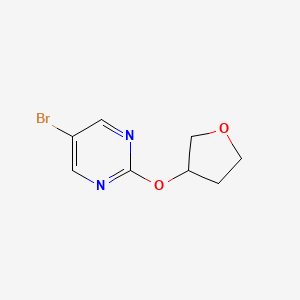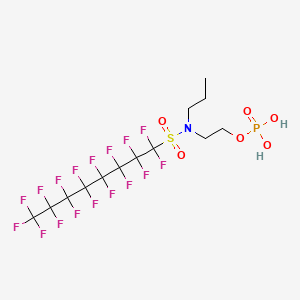
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide is a perfluorinated compound known for its unique chemical properties, including high thermal and chemical stability. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct physical and chemical properties.
Métodos De Preparación
The synthesis of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide involves complex pathways. One common method includes the reaction of perfluorooctanesulfonyl fluoride with ethylamine, followed by phosphorylation with phosphorus oxychloride. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity.
Análisis De Reacciones Químicas
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide undergoes various chemical reactions, primarily due to its reactive functional groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other perfluorinated compounds.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of water and oil-repellent coatings, as well as in the manufacture of fire-fighting foams.
Mecanismo De Acción
The mechanism of action of Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide involves its interaction with various molecular targets. The compound’s fluorinated tail interacts with hydrophobic regions of cell membranes, while the phosphonooxy group can engage in hydrogen bonding and electrostatic interactions. These interactions can affect membrane fluidity and permeability, influencing cellular processes.
Comparación Con Compuestos Similares
Heptadecafluoro-N-(2-(phosphonooxy)ethyl)-N-propyloctanesulphonamide can be compared with other perfluorinated compounds such as:
Perfluorooctanesulfonamide: Similar in structure but lacks the phosphonooxy group.
Perfluorooctanoic acid: Contains a carboxylic acid group instead of the sulfonamide group.
Perfluorooctanesulfonyl fluoride: A precursor in the synthesis of various perfluorinated compounds.
The uniqueness of this compound lies in its combination of a phosphonooxy group with a highly fluorinated tail, providing distinct chemical and physical properties.
Propiedades
Número CAS |
64264-44-4 |
|---|---|
Fórmula molecular |
C8F17SO2N(C3H7)CH2CH2OP(=O)(OH)2 C13H13F17NO6PS |
Peso molecular |
665.26 g/mol |
Nombre IUPAC |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(propyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C13H13F17NO6PS/c1-2-3-31(4-5-37-38(32,33)34)39(35,36)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h2-5H2,1H3,(H2,32,33,34) |
Clave InChI |
WTBPTHWHWVYYJV-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
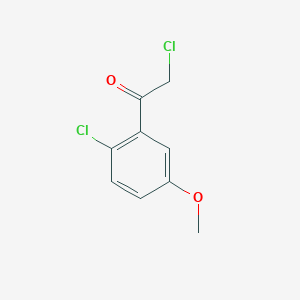
![Benzoic acid, 4-[5-(difluoromethyl)-3-thienyl]-2-fluoro-](/img/structure/B12069938.png)

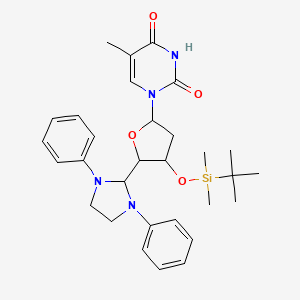
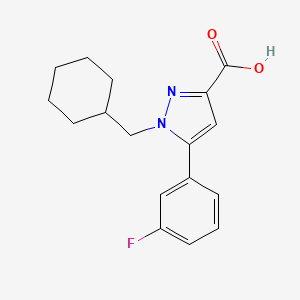

![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
![6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine](/img/structure/B12069976.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)



